![molecular formula C16H16ClN3O3S B2841815 1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine CAS No. 730976-51-9](/img/structure/B2841815.png)
1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine
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Overview
Description
1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine, also known as CNB-001, is a novel compound that has been synthesized for potential use in the treatment of neurodegenerative diseases. The compound has shown promise in preclinical studies and is currently being researched for its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of 1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine is not fully understood, but it is believed to act through several pathways. It has been shown to modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. It also has antioxidant properties and can reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and can also reduce the activation of microglia, which play a role in neuroinflammation. 1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine has also been shown to improve mitochondrial function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine is that it has shown neuroprotective effects in several preclinical models of neurodegenerative diseases. It also has a good safety profile and has not shown any significant toxicity in animal studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic effects in humans.
Future Directions
There are several future directions for research on 1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has shown promising results in preclinical studies. Another area of interest is its potential use in the treatment of traumatic brain injury, as it has been shown to have neuroprotective effects. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic effects in humans.
Synthesis Methods
The synthesis of 1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid to form the intermediate, which is then reacted with piperidine to form 1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine.
Scientific Research Applications
1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine has been studied for its potential therapeutic effects in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, 1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-15(24-16(18-10)19-7-3-2-4-8-19)14(21)11-5-6-12(17)13(9-11)20(22)23/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJEVXITZKGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCCC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine |
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